molecular formula C8H14Cl2N4O B13471337 2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride

2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride

Cat. No.: B13471337
M. Wt: 253.13 g/mol
InChI Key: VTFWVMBADFFWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride typically involves the formation of the pyrazolo[3,4-c]pyridine core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-c]pyridine ring system. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazolo[3,4-c]pyridine ring .

Scientific Research Applications

2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride
  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol dihydrochloride
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride is unique due to its specific structural features and the presence of the pyrazolo[3,4-c]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C8H14Cl2N4O

Molecular Weight

253.13 g/mol

IUPAC Name

2-amino-1-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)ethanone;dihydrochloride

InChI

InChI=1S/C8H12N4O.2ClH/c9-3-8(13)12-2-1-6-4-10-11-7(6)5-12;;/h4H,1-3,5,9H2,(H,10,11);2*1H

InChI Key

VTFWVMBADFFWKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=NN2)C(=O)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.